molecular formula C12H14ClNO2 B6027992 2-(3-chlorophenoxy)-N-cyclopropylpropanamide

2-(3-chlorophenoxy)-N-cyclopropylpropanamide

Cat. No. B6027992
M. Wt: 239.70 g/mol
InChI Key: PZJKUTCCDWSEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N-cyclopropylpropanamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a synthetic compound that belongs to the family of amides. The chemical structure of CPPC is C13H15ClNO2.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-cyclopropylpropanamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which play a critical role in various physiological processes such as pain, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. Studies have also suggested that this compound may have potential applications in the treatment of various neurological disorders such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(3-chlorophenoxy)-N-cyclopropylpropanamide is its high potency and specificity for FAAH inhibition. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenoxy)-N-cyclopropylpropanamide. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of endocannabinoids in various disease states and the potential therapeutic applications of FAAH inhibitors in these conditions. Finally, further studies are needed to determine the long-term effects and safety of this compound and other FAAH inhibitors.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-cyclopropylpropanamide involves the reaction of 3-chlorophenol with cyclopropylamine in the presence of a catalyst. The resulting intermediate is then reacted with propanoyl chloride to form this compound. This process is known as the Schotten-Baumann reaction.

Scientific Research Applications

2-(3-chlorophenoxy)-N-cyclopropylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest has been its use in the development of new drugs. This compound has been shown to exhibit significant pharmacological activity, making it a promising candidate for drug development.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(12(15)14-10-5-6-10)16-11-4-2-3-9(13)7-11/h2-4,7-8,10H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJKUTCCDWSEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.